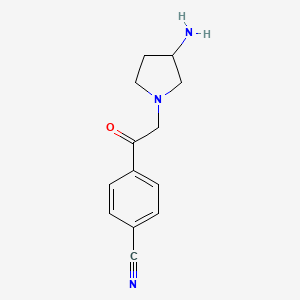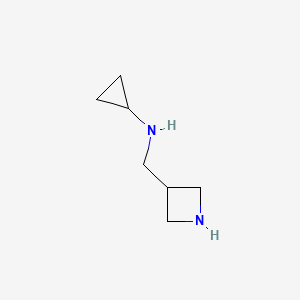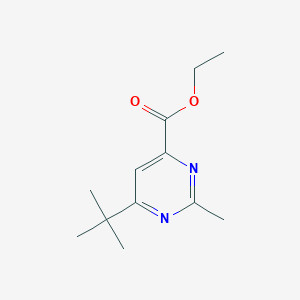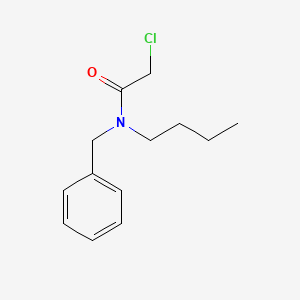
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitril
Übersicht
Beschreibung
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a benzonitrile group
Wissenschaftliche Forschungsanwendungen
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile interacts with its targets through binding interactions at the active sites of both the Dihydrofolate Reductase and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids .
Result of Action
The molecular and cellular effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile’s action include the disruption of essential biochemical processes in bacteria, leading to their death . This is due to the compound’s inhibitory effects on key enzymes involved in bacterial fatty acid synthesis and folate metabolism .
Biochemische Analyse
Biochemical Properties
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential as an antibacterial and antitubercular agent. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further affecting their biochemical properties .
Cellular Effects
The effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K-Akt pathway . This inhibition leads to reduced cell growth and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, the compound’s impact on gene expression can alter the production of key proteins involved in cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase, preventing their normal function . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzyme activity and cellular processes for extended periods. Prolonged exposure to the compound may lead to adaptive changes in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver damage and impaired kidney function. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, affecting their activity and altering metabolic flux . The compound’s impact on these pathways can lead to changes in metabolite levels, influencing overall cellular metabolism. Additionally, the compound may undergo biotransformation in the liver, resulting in the formation of metabolites that can further modulate its biological activity .
Transport and Distribution
The transport and distribution of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in each compartment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile typically involves the reaction of 3-aminopyrrolidine with benzonitrile derivatives under specific conditions. One common method includes the acylation of 3-aminopyrrolidine with 4-cyanobenzoyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzonitriles.
Vergleich Mit ähnlichen Verbindungen
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is similar to other compounds containing pyrrolidine and benzonitrile groups. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
(S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine
Eigenschaften
IUPAC Name |
4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJWQYPUISTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)


![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)





![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
